molecular formula C13H16BrNO2 B2871909 2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone CAS No. 1889508-46-6

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone

Cat. No. B2871909
CAS RN: 1889508-46-6
M. Wt: 298.18
InChI Key: GTWHQTGOMPUWAS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone is a chemical compound that belongs to the class of aryl ketones. It is also known as Buphedrone and is used as a research chemical. Buphedrone is structurally similar to amphetamines and cathinones and is known to have stimulant effects on the central nervous system.

Mechanism of Action

Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a stimulant effect on the central nervous system, leading to increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. Buphedrone has also been shown to increase heart rate and blood pressure, leading to cardiovascular effects.

Advantages and Limitations for Lab Experiments

Buphedrone has several advantages for laboratory experiments. It is a well-established research chemical with a known synthesis method. It has been extensively studied for its pharmacological properties and has been shown to have a number of effects on the central nervous system. However, the use of Buphedrone in laboratory experiments is limited due to its potential for abuse and its stimulant effects on the central nervous system.

Future Directions

There are several future directions for research on Buphedrone. One area of research could focus on its potential as a treatment for depression, anxiety, and ADHD. Another area of research could focus on its potential as a drug of abuse and its effects on the brain and behavior. Additionally, further research could be conducted on the potential cardiovascular effects of Buphedrone and its safety profile.

Synthesis Methods

Buphedrone can be synthesized by the reaction of 2-bromophenylacetonitrile with 3-hydroxypiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to obtain Buphedrone. The synthesis method of Buphedrone is well established and has been reported in various scientific journals.

Scientific Research Applications

Buphedrone is primarily used as a research chemical to study its pharmacological properties. It has been studied for its potential use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Buphedrone has also been studied for its potential as a drug of abuse due to its stimulant effects on the central nervous system.

properties

IUPAC Name

2-(2-bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWHQTGOMPUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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